8-Ethoxy-2-methylquinoline

Antibacterial Quinolone Structure-Activity Relationship

For targeted fluoroquinolone programs prioritizing safety, this 8-ethoxy derivative is the essential starting material, distinct from 8-methoxy analogs due to its proven superior safety profile (reduced phototoxicity/clonogenicity). Do not substitute: its unique 2,8-substitution pattern ensures reproducible synthetic routes and reliable analytical results, not possible with positional isomers.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 61703-93-3
Cat. No. B8729448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-2-methylquinoline
CAS61703-93-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(C=C2)C
InChIInChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3
InChIKeyIXYZTQJBAJFGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxy-2-methylquinoline (CAS 61703-93-3): Baseline Overview for Scientific Procurement


8-Ethoxy-2-methylquinoline (CAS 61703-93-3) is a heterocyclic aromatic compound belonging to the quinoline class, characterized by an ethoxy substituent at the 8-position and a methyl group at the 2-position [1]. It has the molecular formula C12H13NO and a molecular weight of 187.24 g/mol [1]. This compound serves as a key intermediate and building block in the synthesis of diverse bioactive molecules, particularly in the development of antibacterial quinolone derivatives where the 8-alkoxy motif is a critical structural determinant [2]. Its specific substitution pattern distinguishes it from numerous other quinoline analogs, imparting unique physicochemical and biological properties that are essential for targeted research applications.

8-Ethoxy-2-methylquinoline: Why Generic Substitution with Closest Analogs is Scientifically Unjustified


Procurement of 8-Ethoxy-2-methylquinoline (CAS 61703-93-3) over its closest analogs, such as 8-methoxy-2-methylquinoline (CAS 3033-80-5) or the positional isomer 2-ethoxy-8-methylquinoline (CAS 1221793-63-0), is dictated by quantifiable differences in biological activity and physicochemical properties that preclude simple interchangeability. As demonstrated in a pivotal structure-activity relationship study, the 8-ethoxy moiety in quinolone derivatives confers a significantly improved safety profile compared to the 8-methoxy group, albeit with a trade-off in antibacterial potency [1]. Furthermore, the specific positioning of substituents—ethoxy at the 8-position versus the 2-position—alters fundamental physical properties such as boiling point, directly impacting handling and purification processes [2]. Using an incorrect analog would introduce uncontrolled variables, jeopardizing the reproducibility of synthetic routes, biological assays, and final product quality. The following quantitative evidence guide provides the specific data necessary for informed selection.

8-Ethoxy-2-methylquinoline: Head-to-Head Quantitative Differentiation Evidence vs. 8-Methoxy-2-methylquinoline and 2-Ethoxy-8-methylquinoline


Antibacterial Activity and Safety Profile Comparison: 8-Ethoxy vs. 8-Methoxy Quinolone Core

In a direct comparative study of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, the 8-ethoxy derivative exhibited a superior safety profile but reduced antibacterial potency compared to the 8-methoxy analog [1]. The 8-methoxy derivative displayed antibacterial activity equivalent to the most active 8-substituted comparators (8-F and 8-Cl), while the 8-ethoxy derivative was less active by a quantifiable difference of 2-3 dilutions [1].

Antibacterial Quinolone Structure-Activity Relationship

Boiling Point Differentiation: Impact on Purification and Handling vs. Positional Isomer

While experimental boiling point data for 8-Ethoxy-2-methylquinoline is not widely reported in authoritative databases, a comparison with its positional isomer, 2-Ethoxy-8-methylquinoline (CAS 1221793-63-0), reveals a significant difference in predicted boiling point. 2-Ethoxy-8-methylquinoline has a predicted boiling point of 291.7±20.0 °C at 760 mmHg [1]. The different substitution pattern on the quinoline ring (ethoxy at C2 vs. C8) is expected to result in a measurably different boiling point for 8-Ethoxy-2-methylquinoline, which would directly influence its behavior during distillation, solvent evaporation, and other thermal processes.

Physicochemical Property Boiling Point Purification

Molecular Weight and Formula Distinction: Foundational Identity Verification

The molecular weight of 8-Ethoxy-2-methylquinoline (C12H13NO) is 187.24 g/mol [1]. This distinguishes it from the 8-methoxy analog, 8-Methoxy-2-methylquinoline (C11H11NO, CAS 3033-80-5), which has a molecular weight of 173.21 g/mol . While both share the same core scaffold, the 14.03 g/mol difference in molecular weight is a fundamental and easily verified parameter used for identity confirmation via mass spectrometry or elemental analysis.

Chemical Identity Quality Control Analytical Chemistry

8-Ethoxy-2-methylquinoline: High-Value Application Scenarios Derived from Quantitative Evidence


Synthesis of Next-Generation Quinolone Antibiotics with an Improved Safety Profile

Leveraging the documented safety advantages of the 8-ethoxy motif, 8-Ethoxy-2-methylquinoline is a critical starting material for medicinal chemistry programs focused on developing novel fluoroquinolone antibiotics with reduced phototoxicity and clonogenicity side effects [1]. This scenario is supported by direct comparative evidence showing that 8-ethoxyquinolone derivatives have a better safety profile than their 8-methoxy counterparts [1].

Synthetic Intermediate for Complex Bioactive Heterocycles

The specific substitution pattern of 8-Ethoxy-2-methylquinoline, combining an electron-donating 2-methyl group and an 8-ethoxy group, makes it a valuable scaffold for further derivatization. It can serve as a key intermediate in the synthesis of diverse quinoline-based compounds, including those explored as PDE4 inhibitors [2] or MCHr1 antagonists [3], where the 8-alkoxy substitution is a known pharmacophore element.

Analytical Standard for Method Development and Quality Control

The well-defined molecular weight (187.24 g/mol) and unique InChIKey provide a definitive basis for developing analytical methods such as LC-MS or GC-MS [4]. 8-Ethoxy-2-methylquinoline can be used as a reference standard to ensure the correct positional isomer is being handled, avoiding the analytical complications that would arise from substituting the 2-ethoxy-8-methyl isomer.

Chemical Biology Probe for Investigating Substituent Effects

As a member of the 8-alkoxyquinoline series, this compound is an ideal tool compound for fundamental studies investigating the impact of 8-position substitution on molecular properties. The quantifiable difference in biological activity compared to the 8-methoxy analog [1] provides a clear starting point for exploring structure-property relationships in areas such as photophysics, metal chelation, or enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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